N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzenesulfonamide
Description
Properties
Molecular Formula |
C14H20N4O4S |
|---|---|
Molecular Weight |
340.40 g/mol |
IUPAC Name |
N-(3-cyclopropyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H20N4O4S/c1-21-12-6-5-11(7-13(12)22-2)23(19,20)17-14-15-8-18(9-16-14)10-3-4-10/h5-7,10H,3-4,8-9H2,1-2H3,(H2,15,16,17) |
InChI Key |
FJTRNHUHVOJLOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C3CC3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diamines with Carbonyl Compounds
A common method involves reacting a cyclopropyl-substituted diamine with formaldehyde or paraformaldehyde under acidic or basic conditions. For example, cyclopropylamine derivatives can undergo cyclization with carbonyl sources to form the tetrahydrotriazine scaffold. This method mirrors the synthesis of cyromazine, where cyanuric chloride reacts with cyclopropylamine in a stepwise manner.
Partial Reduction of Aromatic Triazines
Alternatively, fully aromatic 1,3,5-triazines (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) are hydrogenated using catalysts like palladium on carbon or Raney nickel. This approach preserves functional groups while saturating the triazine ring.
Sulfonamide Functionalization
Introducing the 3,4-dimethoxybenzenesulfonamide group requires precise sulfonylation conditions:
Direct Sulfonylation of the Triazine Amine
The primary amine on the triazine reacts with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine). This method, analogous to biphenyl sulfonamide syntheses, typically proceeds in anhydrous dichloromethane or THF at 0–25°C.
Example Procedure:
-
Dissolve 5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine (1.0 equiv) in dry THF.
-
Add triethylamine (2.5 equiv) and cool to 0°C.
-
Slowly add 3,4-dimethoxybenzenesulfonyl chloride (1.2 equiv).
-
Stir for 12–24 hours at room temperature.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Coupling Reagent-Mediated Sulfonamide Formation
Reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) enhance coupling efficiency between sulfonic acids and amines. This method is advantageous for sterically hindered substrates.
Optimization and Challenges
Regioselectivity in Triazine Substitution
The triazine ring’s symmetry complicates regioselective functionalization. Strategies include:
Stability of the Cyclopropyl Group
Cyclopropylamines are prone to ring-opening under strong acidic or oxidative conditions. Synthetic routes must avoid:
-
Temperatures >100°C
-
Prolonged exposure to Brønsted acids (e.g., HCl, H₂SO₄)
Characterization and Validation
Post-synthesis, the compound is validated using:
| Technique | Key Data | Reference |
|---|---|---|
| ¹H/¹³C NMR | δ 0.5–1.0 (cyclopropyl CH₂), δ 3.8 (OCH₃) | |
| HRMS | m/z 315.35 ([M+H]⁺) | |
| IR Spectroscopy | 1150 cm⁻¹ (S=O stretch) | |
| X-ray Diffraction | Confirms tetrahydrotriazine geometry |
Industrial-Scale Considerations
Large-scale production faces challenges in:
-
Purification : The polar sulfonamide group necessitates repetitive chromatography or recrystallization from ethanol/water mixtures.
-
Yield Optimization : Typical yields range from 40–60%; improving atom economy requires catalyst screening (e.g., ZnCl₂ for cyclocondensation).
Alternative Pathways
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzenesulfonamide have shown significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Analogous compounds have demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
- Mechanism of Action : The mechanism involves apoptosis induction through mitochondrial membrane potential disruption and caspase activation .
Neuroprotective Effects
The neurokinin-3 receptor (NK-3R) antagonism has been linked to potential therapeutic effects in neurological disorders. Compounds similar to this compound may serve as selective NK-3R antagonists . This could lead to advancements in treating conditions such as depression and anxiety.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. The exploration of derivatives can enhance its pharmacological profiles:
- Structural Modifications : Altering substituents on the triazine or sulfonamide moieties can lead to improved efficacy or reduced toxicity .
Case Study on Anticancer Activity
A study focused on a series of sulfonamide derivatives revealed that specific modifications significantly enhanced anticancer activity. For example:
- Compound Variants : Derivatives with naphthyl groups exhibited higher cytotoxicity compared to simpler phenyl groups .
Neurokinin Receptor Studies
Research has shown that compounds targeting NK-3 receptors can modulate neurogenic inflammation and pain pathways effectively . This highlights the potential for developing new treatments for chronic pain syndromes.
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Electronics: The 3,4-dimethoxybenzenesulfonamide moiety provides electron-donating methoxy groups, which may influence solubility and binding interactions compared to non-aromatic sulfonamides (e.g., propanesulfonamide in ) or urea-linked benzamides ().
Physicochemical Properties
Insights :
- The target compound’s dimethoxy groups may improve water solubility compared to alkylsulfonamides () but reduce lipid solubility versus morpholino derivatives ().
Biological Activity
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 246.31 g/mol. Its structure includes a cyclopropyl group and a sulfonamide moiety, which are significant for its biological interactions.
Anticancer Properties
Research indicates that derivatives of triazine compounds exhibit notable anticancer activities. For instance, studies have shown that triazine derivatives can inhibit various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.20 µM to 1.25 µM .
Table 1: Anticancer Activity of Triazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 0.20 |
| MCF-7 | 1.25 | |
| HeLa | 1.03 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Protein Kinases : Many triazine derivatives act as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .
- Induction of Apoptosis : Compounds in this class can promote apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
- Cell Cycle Arrest : Some studies have indicated that these compounds can induce cell cycle arrest in specific phases, contributing to their anticancer effects .
Other Biological Activities
Apart from anticancer properties, triazine derivatives have been studied for their antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : Certain triazine compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Research suggests that these compounds may modulate inflammatory responses through inhibition of pro-inflammatory cytokines .
Study on Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized several triazine derivatives and evaluated their cytotoxic effects on different cancer cell lines. Among them, this compound demonstrated significant inhibition of cell proliferation in MCF-7 cells with an IC50 value of 16.32 µM .
Study on Mechanistic Insights
Another research article highlighted the mechanism by which triazine derivatives induce apoptosis in cancer cells. The study demonstrated that treatment with these compounds led to increased expression of BAX and decreased levels of Bcl-2 in MDA-MB231 cells . This shift in the balance between pro-apoptotic and anti-apoptotic proteins supports their potential as therapeutic agents.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : The sulfonamide group can be synthesized via nucleophilic substitution, where 5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine reacts with 3,4-dimethoxybenzenesulfonyl chloride. Optimization involves:
- Base Selection : Triethylamine or pyridine to neutralize HCl byproducts .
- Solvent System : Dichloromethane or THF for solubility and reaction efficiency.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3–0.5) and characterize intermediates with -NMR.
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- Structural Confirmation :
- - and -NMR for functional group analysis (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, sulfonamide NH at δ 8.5–9.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation.
- Purity Assessment :
- HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA, retention time ~12–15 min) .
- Melting point consistency (±2°C range).
Q. How should stability studies be designed for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stress Testing :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24–72 hours.
- Thermal Degradation : Heat at 60°C for 7 days.
- Analysis : Monitor degradation via HPLC and identify byproducts with LC-MS/MS.
- Storage Recommendations : Lyophilized solid at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinity to target receptors (e.g., enzyme active sites). Compare with experimental IC values.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability and binding modes.
- QSAR Models : Corporate electronic (HOMO/LUMO) and steric descriptors (LogP, polar surface area) to explain activity variations .
- Data Integration : Cross-validate with in vitro assays (e.g., enzyme inhibition kinetics).
Q. What experimental strategies address discrepancies in degradation pathway hypotheses?
- Methodological Answer :
- Forced Degradation : Expose to UV light (254 nm) and oxidative conditions (3% HO).
- Isotopic Labeling : Use -HO to track hydrolysis mechanisms.
- Mechanistic Proposals : Combine LC-HRMS data with DFT calculations (Gaussian 09) to identify transition states and intermediates .
Q. How can process control systems improve scalability of synthesis?
- Methodological Answer :
- Process Simulation : Aspen Plus to model reaction kinetics and optimize parameters (e.g., temperature, stirring rate).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Separation Technologies : Use membrane filtration (10 kDa cutoff) for continuous removal of byproducts .
Q. What frameworks guide the design of mechanistic studies for sulfonamide-target interactions?
- Methodological Answer :
- Theoretical Basis : Link to enzyme inhibition theories (e.g., competitive vs. non-competitive) or receptor antagonism models.
- Experimental Validation :
- Surface Plasmon Resonance (SPR) for binding kinetics (, ).
- CRISPR knock-out models to confirm target specificity .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported in literature?
- Methodological Answer :
- Standardized Protocols : Use USP dissolution apparatus (Type II, 50 rpm, 37°C) in buffered solutions (pH 1.2, 4.5, 6.8).
- Advanced Characterization :
- Dynamic Light Scattering (DLS) for aggregation propensity.
- Solubility parameters (Hansen solubility spheres) to explain solvent-dependent behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
